molecular formula C9H12N2O B1296579 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine CAS No. 54252-56-1

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine

Cat. No. B1296579
CAS RN: 54252-56-1
M. Wt: 164.2 g/mol
InChI Key: UOBUMUKUDJXGKK-UHFFFAOYSA-N
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Description

The compound “(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine” is a heterocyclic compound . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize . This compound has been used in the synthesis of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . It has also been used in the design and synthesis of novel compounds targeting histone deacetylases .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a structure-based drug discovery (SBDD) approach enabled the generation of various spiro scaffolds like azetidine-lactam, cyclobutane-lactam, and cyclobutane-carbamate as novel bioisosteres of this compound . Another study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, a study reported the co-crystal structure of this compound with MAGL . Another study carried out docking assays for analyzing the binding mode and selectivity of this compound toward 8 HDAC isoforms .


Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, a study reported a three-step sequence for the synthesis of new indolizine derivatives containing 1,4-benzoxazine subunits . Another study reported the aldimine condensation to give regiospecific indolizin-1-imine product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. For instance, a study reported that a compound was identified as a selective CDK9 inhibitor with short pharmacokinetic and physicochemical properties suitable for intravenous administration .

Scientific Research Applications

Green Synthesis in Water : A metal catalyst-free method for synthesizing racemic 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl methanol derivatives in water was developed, offering a green and practical synthesis pathway with high regioselectivity and good substrate scope, allowing for the creation of both N-substituted and N-unsubstituted products (S. N. Singh et al., 2015).

Applications in Medicinal Chemistry

Dual-Acting Thromboxane and Prostacyclin Modulators : The discovery of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives as potent dual-acting agents for blocking the TXA2 receptor and activating the PGI2 receptor offers promising therapeutic potential in anti-thrombotic and cardiovascular treatments, avoiding hypotensive side effects (M. Ohno et al., 2006).

Environmental and Agricultural Research

Herbicidal Activity and Mechanism of Action : The identification of the mode of action of certain benzoxazine derivatives as inhibitors of protoporphyrinogen oxidase (protox) paves the way for the development of new herbicides with high efficacy, broad-spectrum activity, and safety to crops. This research emphasizes the continuous search for optimized lead compounds for agricultural applications (Mingzhi Huang et al., 2005).

Advanced Materials and Chemical Properties

Non-Polymer Applications of Benzoxazines : The exploration of benzoxazines beyond their use as monomers for polybenzoxazines reveals their potential in applications such as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This diversification of application areas showcases the versatility of benzoxazine compounds (W. Wattanathana et al., 2017).

Future Directions

The future directions for the research on this compound could involve further exploration of its potential as an inhibitor for various enzymes. For instance, its potential as a MAGL inhibitor could be further explored for its therapeutic potential in central nervous system-related diseases . Similarly, its potential as a histone deacetylase inhibitor could be further explored for its anticancer activity .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBUMUKUDJXGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306021
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine

CAS RN

54252-56-1
Record name 54252-56-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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